

# Technical Guide: Cbz-N-PEG10-acid for Advanced Drug Development

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## Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B15620649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cbz-N-PEG10-acid**, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Information

**Cbz-N-PEG10-acid** is a polyethylene glycol (PEG)-based linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The ten-unit PEG chain enhances aqueous solubility and provides a flexible spacer, crucial for optimizing the efficacy of the resulting bioconjugates.

### Chemical and Physical Properties

While a specific CAS number for **Cbz-N-PEG10-acid** is not consistently reported across chemical databases, its molecular formula and weight are well-defined. Researchers should reference the supplier's documentation for the most accurate information.

Property	Value	Source
Molecular Formula	C <sub>31</sub> H <sub>53</sub> NO <sub>14</sub>	PubChem[1]
Molecular Weight	663.75 g/mol	BroadPharm, BOC Sciences
Appearance	White to off-white solid or viscous oil	General technical knowledge
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	General technical knowledge

### Supplier Information

Several chemical suppliers specialize in providing high-purity **Cbz-N-PEG10-acid** for research and development purposes.

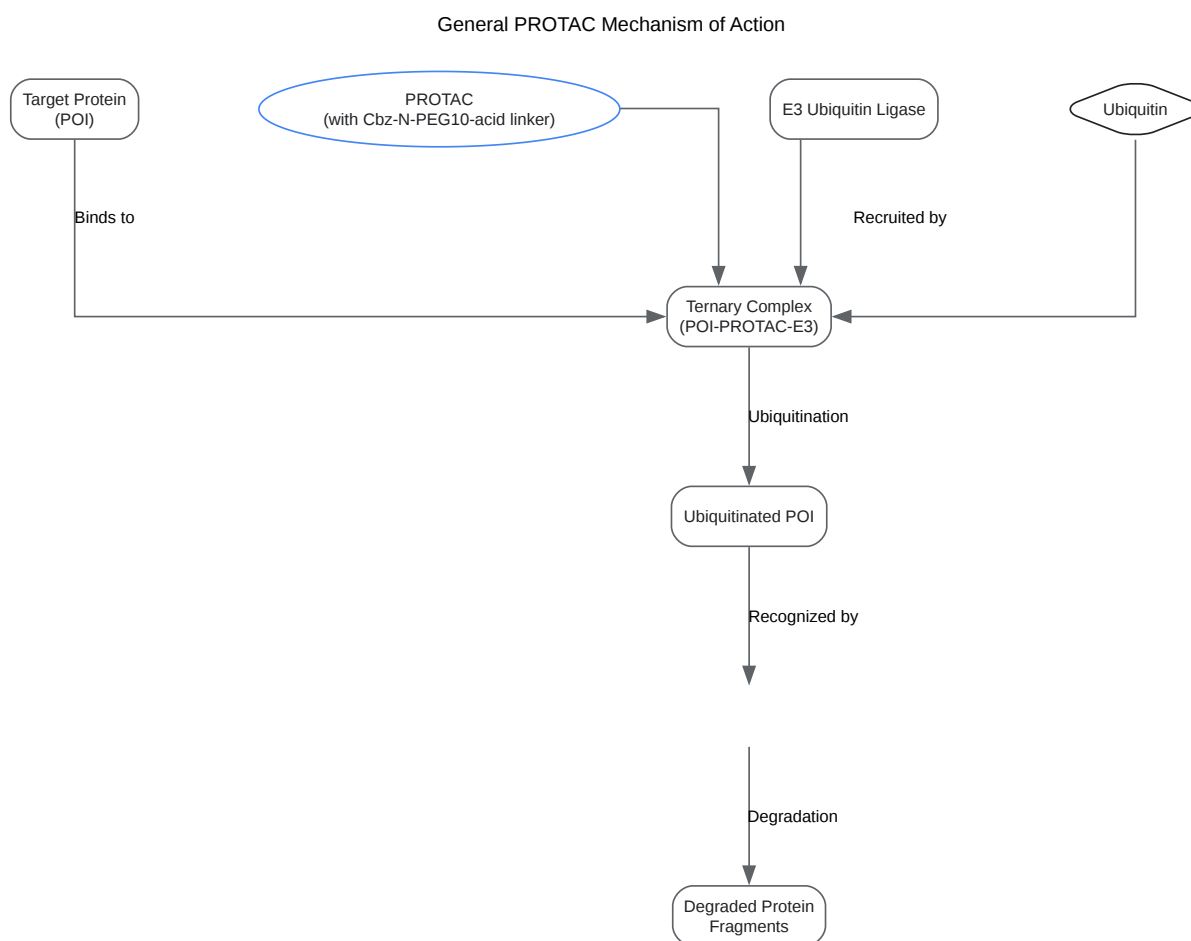
Supplier	Website
BroadPharm	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
BOC Sciences	--INVALID-LINK--
MedChemExpress (MCE)	--INVALID-LINK--[2]

## Mechanism of Action in PROTACs

**Cbz-N-PEG10-acid** serves as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI). The PROTAC brings the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The PEG linker's flexibility and length are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase).

### The Ubiquitin-Proteasome System Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: A diagram illustrating the targeted protein degradation pathway initiated by a PROTAC molecule.

## Experimental Protocols

The following are representative protocols for the use of **Cbz-N-PEG10-acid** in bioconjugation. These should be optimized for specific applications.

### Protocol 1: Amide Coupling of **Cbz-N-PEG10-acid** to a Primary Amine

This protocol describes the activation of the terminal carboxylic acid of **Cbz-N-PEG10-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule.

Materials:

- **Cbz-N-PEG10-acid**
- Amine-containing molecule (e.g., a protein, peptide, or small molecule)
- EDC-HCl
- NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography or HPLC)

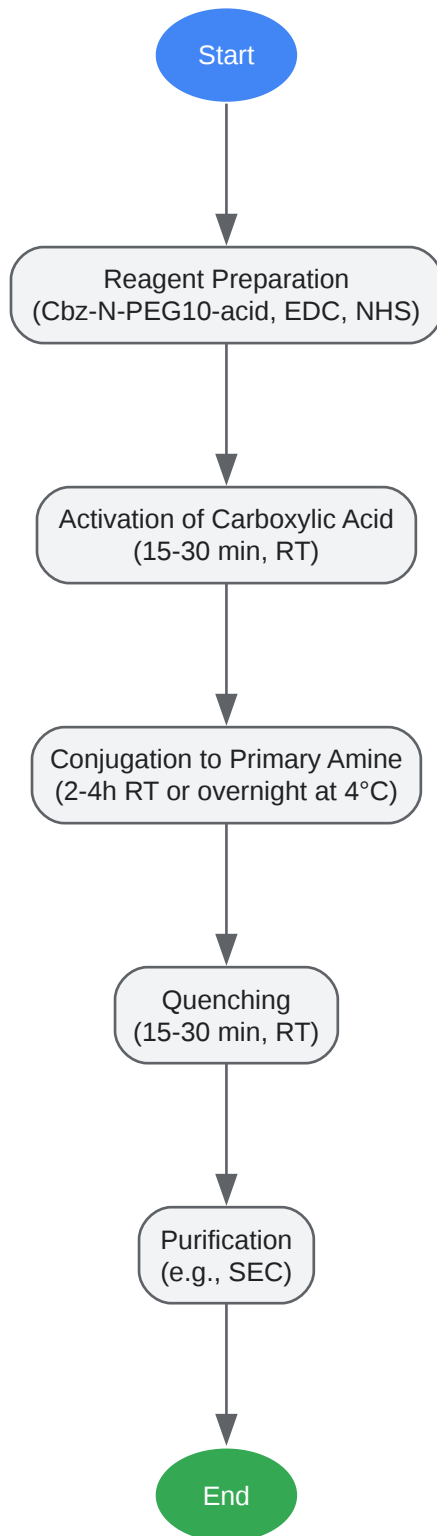
Procedure:

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.
  - Prepare a stock solution of **Cbz-N-PEG10-acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Prepare fresh stock solutions of EDC and NHS in reaction buffer (e.g., 10 mg/mL).

- Activation of **Cbz-N-PEG10-acid**:
  - In a reaction vessel, add the **Cbz-N-PEG10-acid** stock solution.
  - Add a 1.5 to 2.0 molar excess of EDC and NHS to the **Cbz-N-PEG10-acid** solution.
  - Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
  - Dissolve the amine-containing molecule in the reaction buffer.
  - Add the activated **Cbz-N-PEG10-acid** solution to the amine-containing molecule solution. A molar excess of the activated linker is typically used.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification:
  - Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.

## Experimental Workflow

## Amide Coupling Workflow

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Caption: A flowchart outlining the key steps in the EDC/NHS-mediated amide coupling of **Cbz-N-PEG10-acid**.

#### Protocol 2: Cbz Deprotection

The Cbz protecting group can be removed to expose the primary amine for further functionalization.

#### Materials:

- Cbz-protected conjugate
- Palladium on carbon (Pd/C, 10%)
- Hydrogen gas (H<sub>2</sub>) or a hydrogen donor (e.g., ammonium formate)
- Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

#### Procedure:

- Dissolve the Cbz-protected compound in an appropriate anhydrous solvent.
- Add Pd/C (typically 5-10% by weight of the substrate).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
- Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected compound.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Cbz-N-PEG10-acid** should be obtained from the supplier. As a general precaution, handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

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## References

- 1. Cbz-N-amido-PEG10-acid | C31H53NO14 | CID 102514844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
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